Increased Lipophilicity Over Methyl Ester Supports Improved Membrane Permeability
Ethyl 4‑hydroxypiperidine‑4‑carboxylate exhibits a predicted XLogP of –0.3, which is 0.1 log unit higher than the –0.39730 measured for methyl 4‑hydroxypiperidine‑4‑carboxylate [1][2]. In ester prodrug series, such small increments in logP correlate with measurable increases in passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = –0.3 |
| Comparator Or Baseline | Methyl 4‑hydroxypiperidine‑4‑carboxylate: XLogP = –0.39730 |
| Quantified Difference | ΔXLogP = +0.1 (ethyl ester > methyl ester) |
| Conditions | Predicted XLogP values from authoritative databases under standard computational protocols. |
Why This Matters
Even a 0.1 logP difference can shift a compound across an oral absorption threshold, making the ethyl ester potentially more suitable for oral prodrug candidates requiring moderate lipophilicity.
- [1] Chem960. Ethyl 4‑hydroxypiperidine‑4‑carboxylate. XLogP: –0.3. Available at: https://m.chem960.com/cas/167364-27-4 (accessed 2026). View Source
- [2] Chem960. Methyl 4‑hydroxypiperidine‑4‑carboxylate. LogP: –0.39730. Available at: https://m.chem960.com/cas/767265-77-0 (accessed 2026). View Source
- [3] Synthesis and evaluation of Ketorolac ester prodrugs for transdermal delivery. (2003). ScienceOpen. Available at: https://api.scienceopen.com (accessed 2026). View Source
